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Compound of Interest

Compound Name: cKK-E15

Cat. No.: B12376883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to cKK-E15
cKK-E15 is an ionizable cationic lipid that serves as a crucial component in the formulation of

lipid nanoparticles (LNPs) for the delivery of genetic material, such as messenger RNA (mRNA)

and CRISPR-Cas9 components, for therapeutic gene editing. Its unique chemical structure

facilitates the encapsulation of nucleic acids and their efficient delivery into target cells. Studies

have shown that LNPs formulated with cKK-E15 can effectively transfect cells in vivo, with a

tropism towards hepatocytes, endothelial cells, and Kupffer cells. The ionizable nature of cKK-
E15 is key to its function; at a low pH during formulation, it is positively charged, enabling

strong binding to the negatively charged nucleic acid cargo. Upon entering the cell and

encountering the lower pH of the endosome, this charge helps in the disruption of the

endosomal membrane, leading to the release of the genetic payload into the cytoplasm. This

mechanism of endosomal escape is critical for the subsequent translation of mRNA or the

nuclear entry of gene-editing machinery.

Quantitative Data Summary
Due to the proprietary nature and the early stage of research for many specific ionizable lipids,

extensive quantitative data for cKK-E15 is not always publicly available. The following tables

summarize available data for cKK-E15 and related, well-characterized ionizable lipids like cKK-

E12 to provide a comparative context for researchers.
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Table 1: Physicochemical Properties of cKK-E12 containing LNPs

Parameter Value Reference

Average Diameter ~150 nm [1]

Polydispersity Index (PDI) < 0.2 [2]

Encapsulation Efficiency > 95% [3]

Apparent pKa 6.5 [3]

Note: Data for cKK-E12 is presented as a proxy due to the limited availability of specific data

for cKK-E15.

Table 2: In Vivo Biodistribution and Gene Expression of cKK-E12 containing LNPs (Luciferase

mRNA)

Organ
Luciferase Activity
(relative to liver)

Reference

Liver 1.00 [1]

Spleen Intermediate [1]

Lung Low [1]

Note: This data for cKK-E12 provides an expected biodistribution profile for similar ionizable

lipid-based LNPs targeting the liver.

Table 3: Gene Editing Efficiency of LNP-CRISPR/Cas9 Systems (General)
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Target Gene Cell Type
Editing
Efficiency (%)

Delivery
Method

Reference

Angptl3
Mouse Liver (in

vivo)
~60%

LNP-mediated

Cas9 mRNA &

sgRNA

PCSK9
Mouse Liver (in

vivo)
~80%

LNP-mediated

Cas9 mRNA &

sgRNA

Various
Human Primary

T-cells
10-40%

LNP-mediated

Cas9 RNP

Note: This table represents typical gene editing efficiencies achieved with LNP-based delivery

of CRISPR-Cas9 systems and is not specific to cKK-E15.

Experimental Protocols
Protocol 1: Formulation of cKK-E15 Lipid Nanoparticles
for mRNA Delivery
This protocol describes the formulation of cKK-E15 containing LNPs using a microfluidic mixing

method.

Materials:

cKK-E15 (in ethanol)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(C14-PEG2000) (in ethanol)

mRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12376883?utm_src=pdf-body
https://www.benchchem.com/product/b12376883?utm_src=pdf-body
https://www.benchchem.com/product/b12376883?utm_src=pdf-body
https://www.benchchem.com/product/b12376883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syringe pumps

Dialysis cassettes (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Preparation of Lipid Stock Solution:

Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio for the lipids is

50:10:38.5:1.5 (cKK-E15:DOPE:Cholesterol:C14-PEG2000). The final lipid concentration

in ethanol should be between 10-25 mM.

Vortex the lipid solution until fully dissolved.

Preparation of mRNA Solution:

Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer,

pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid solution in ethanol into one syringe and the mRNA solution into another

syringe.

Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-

assembly of the LNPs.

Dialysis and Concentration:

Collect the LNP solution from the outlet of the microfluidic device.

Transfer the LNP solution to a dialysis cassette.
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Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer

changes, to remove the ethanol and raise the pH.

If necessary, concentrate the LNP formulation using a centrifugal filter device.

Characterization:

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering

(DLS).

Measure the encapsulation efficiency of the mRNA using a fluorescent dye-based assay

(e.g., RiboGreen assay).

Determine the zeta potential of the LNPs.

Protocol 2: In Vitro Transfection of Cells with cKK-E15
LNPs
Materials:

cKK-E15 LNP-mRNA formulation

Target cells (e.g., Huh7, HepG2)

Complete cell culture medium

Assay reagents for measuring protein expression (e.g., luciferase assay kit, flow cytometer

for fluorescent proteins)

Procedure:

Cell Seeding:

Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency

at the time of transfection.

Incubate the cells overnight under standard culture conditions.
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Transfection:

On the day of transfection, remove the old medium and replace it with fresh, pre-warmed

complete medium.

Add the cKK-E15 LNP-mRNA formulation to the cells at the desired final mRNA

concentration (e.g., 10-100 ng/well for a 96-well plate).

Gently swirl the plate to ensure even distribution of the LNPs.

Incubate the cells for 24-48 hours.

Analysis of Protein Expression:

After the incubation period, analyze the cells for the expression of the protein encoded by

the delivered mRNA.

For reporter proteins like luciferase, lyse the cells and measure the luminescence using a

luminometer.

For fluorescent proteins, analyze the cells using a fluorescence microscope or a flow

cytometer.

Protocol 3: In Vivo Delivery of cKK-E15 LNPs for Gene
Editing in Mice
Materials:

cKK-E15 LNP formulation encapsulating Cas9 mRNA and a specific single-guide RNA

(sgRNA)

Experimental mice (e.g., C57BL/6)

Sterile PBS

Insulin syringes

Procedure:
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Preparation of Dosing Solution:

Dilute the cKK-E15 LNP-CRISPR formulation to the desired concentration in sterile PBS.

The dose will depend on the target and should be determined empirically (a starting point

could be 0.5-1.0 mg/kg of total RNA).

Administration:

Administer the LNP formulation to the mice via intravenous (tail vein) injection.

Sample Collection and Analysis:

At a predetermined time point (e.g., 72 hours to 7 days post-injection), euthanize the mice

and collect the target organ (e.g., liver).

Isolate genomic DNA from the tissue.

Perform PCR to amplify the target genomic region.

Analyze the PCR products for the presence of insertions and deletions (indels) using

methods such as:

T7 Endonuclease I (T7E1) assay: for a semi-quantitative estimation of editing efficiency.

Sanger sequencing with TIDE or ICE analysis: for quantification of indel frequency and

pattern.

Next-Generation Sequencing (NGS): for a comprehensive and quantitative analysis of

on-target and potential off-target editing events.
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Caption: Workflow for cKK-E15 LNP formulation and therapeutic gene editing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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